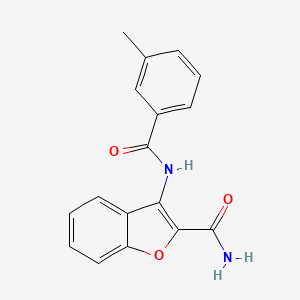

3-(3-Methylbenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-Methylbenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

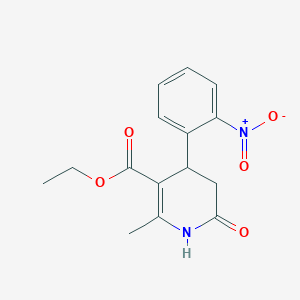

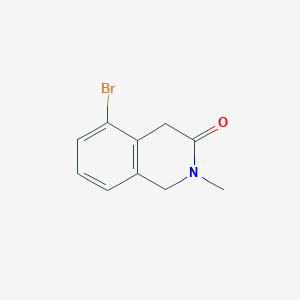

The synthesis of benzofuran derivatives involves palladium-catalyzed cross-coupling reactions . For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl . A wide range of structurally complex, C3-substituted benzofuran-2-carboxamides can be accessed through a highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis

The molecular structure of “3-(3-Methylbenzamido)benzofuran-2-carboxamide” is derived from the benzofuran scaffold . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, a benzofuran-β-alaninamide based chemosensor was designed and synthesized for selective detection of Fe3+ ions.Scientific Research Applications

Inhibitors of Poly(ADP-Ribose) Synthesis

3-Aminobenzamide and related compounds like 3-(3-Methylbenzamido)benzofuran-2-carboxamide have been investigated for their effects on the synthesis of poly(ADP-ribose). These substances, at commonly used experimental concentrations, inhibit poly(ADP-ribose) synthetase, impacting cell viability, glucose metabolism, and DNA synthesis. Their application in understanding the functions of this biopolymer is significant, although finding a dose that inhibits the synthetase without producing additional metabolic effects can be challenging (Milam & Cleaver, 1984).

Photocatalytic Degradation of Environmental Pollutants

Research on photocatalytic degradation of environmental pollutants like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) has shown that the use of adsorbent supports enhances the rate of mineralization and reduces the concentration of toxic intermediates in the solution. This highlights the potential application of benzamide compounds in environmental remediation technologies (Torimoto et al., 1996).

Central Nervous System Imaging Agents

Benzamide compounds with fused ring systems, such as benzofurans, have been developed and evaluated for their application in imaging central nervous system D-2 dopamine receptors. These compounds, including 3-(3-Methylbenzamido)benzofuran-2-carboxamide analogues, demonstrate potential as imaging agents, with specific binding to rat striatal tissue, suggesting their utility in neuroscience research and diagnostics (Murphy et al., 1990).

Synthesis of Complex Molecules

The regioselective synthesis of novel benzofuran-3-carboxamides, including 3-(3-Methylbenzamido)benzofuran-2-carboxamide, has been achieved through a catalyzed cascade formal [3 + 2] cycloaddition. This methodology is notable for its broad substrate scope and high regioselectivity, making it applicable in the synthesis of biologically-active complex molecules, potentially useful in various areas of chemistry and pharmacology (Xia & Lee, 2014).

Inhibition of Malignant Transformation in Vitro

Studies have shown that benzamides, including compounds similar to 3-(3-Methylbenzamido)benzofuran-2-carboxamide, can inhibit malignant transformation in vitro. These compounds affect the ligation stage of DNA repair and have implications in gene regulation and expression through alterations in poly(ADP-ribosyl)ation, offering insights into cancer research and potential therapeutic applications (Borek et al., 1984).

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This makes “3-(3-Methylbenzamido)benzofuran-2-carboxamide” a potential candidate for future research in drug discovery .

properties

IUPAC Name |

3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-5-4-6-11(9-10)17(21)19-14-12-7-2-3-8-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZHUJVIOTCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbenzamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)